molecular formula C11H12FNO B7859091 5-(3-Fluorophenoxy)pentanenitrile

5-(3-Fluorophenoxy)pentanenitrile

Cat. No.: B7859091
M. Wt: 193.22 g/mol
InChI Key: VJBTVODYGQZIJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Fluorophenoxy)pentanenitrile is an organic compound with the molecular formula C11H12FNO It is characterized by the presence of a fluoro-substituted phenoxy group attached to a pentanenitrile chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluorophenoxy)pentanenitrile typically involves the following steps:

    Nitrile Formation: The starting material, 3-fluorophenol, undergoes a nucleophilic substitution reaction with 5-bromopentanenitrile in the presence of a base such as potassium carbonate. This reaction forms the desired this compound.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluorophenoxy)pentanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The fluoro group on the phenoxy ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are often employed.

Major Products Formed

    Oxidation: Formation of 5-(3-Fluoro-phenoxy)pentanoic acid.

    Reduction: Formation of 5-(3-Fluoro-phenoxy)pentylamine.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

5-(3-Fluorophenoxy)pentanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(3-Fluorophenoxy)pentanenitrile depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The fluoro group can enhance the compound’s binding affinity and selectivity for certain targets, while the nitrile group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Bromo-phenoxy)pentanenitrile
  • 5-(3-Chloro-phenoxy)pentanenitrile
  • 5-(3-Methyl-phenoxy)pentanenitrile

Uniqueness

5-(3-Fluorophenoxy)pentanenitrile is unique due to the presence of the fluoro group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

5-(3-fluorophenoxy)pentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO/c12-10-5-4-6-11(9-10)14-8-3-1-2-7-13/h4-6,9H,1-3,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJBTVODYGQZIJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OCCCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.